3-Ethynyl-6-methyl-5-nitropyridin-2-amine
Description
3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is characterized by the presence of an ethynyl group, a methyl group, and a nitro group attached to a pyridine ring, making it a unique and interesting molecule for various scientific studies.
Properties
IUPAC Name |
3-ethynyl-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-6-4-7(11(12)13)5(2)10-8(6)9/h1,4H,2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPIKCPYIWYFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N)C#C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine typically involves multi-step organic reactions. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Ethynyl-6-methyl-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position, to form various derivatives.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, hydrogen gas, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyridine derivatives.
Scientific Research Applications
3-Ethynyl-6-methyl-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethynyl-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
3-Ethynyl-6-methyl-5-nitropyridin-2-amine can be compared with other similar compounds such as:
2-Amino-4-methyl-5-nitropyridine: Similar structure but lacks the ethynyl group.
3-Ethynyl-5-nitropyridine: Similar structure but lacks the methyl group.
6-Methyl-2-nitropyridine: Similar structure but lacks the ethynyl group.
Biological Activity
3-Ethynyl-6-methyl-5-nitropyridin-2-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The chemical formula of this compound is C₈H₇N₃O₂, with a molecular weight of 165.16 g/mol. The structure features a pyridine ring substituted with an ethynyl group, a methyl group, and a nitro group, which are critical for its biological activity.
The biological activity of this compound is largely attributed to the presence of the nitro group, which can act as both a pharmacophore and a toxicophore . The nitro group can undergo reduction to form amine derivatives, which may interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activity, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, nitro-substituted pyridines have shown effectiveness against various bacterial strains. The presence of the nitro group in this compound may enhance its lipophilicity, facilitating better membrane interaction and increased antibacterial efficacy.
| Compound Name | MIC (μM) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Nitro derivative A | 20 | S. aureus |
| Nitro derivative B | 30 | P. aeruginosa |
Antitubercular Activity
The compound's structural features suggest potential antitubercular activity. In studies involving nitro compounds, the presence of the nitro group has been essential for activity against Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated low minimum inhibitory concentrations (MIC), indicating strong efficacy.
Anti-inflammatory Activity
Nitro compounds are known to exhibit anti-inflammatory properties by modulating pathways associated with inflammation. The compound's ability to release nitric oxide (NO) upon reduction may contribute to its anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β.
Case Studies and Research Findings
Several studies have explored the biological activities of nitro-substituted pyridines:
- Antibacterial Study : A study conducted on various nitro-substituted pyridines demonstrated that modifications at the C5 position significantly enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.
- Antitubercular Activity : Research indicated that compounds with nitro groups in specific positions exhibited potent antitubercular effects, reinforcing the importance of structural positioning in pharmacological efficacy.
- Inflammation Models : In vitro models showed that certain derivatives could effectively inhibit NF-kB activation, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Nitro at C4 | Moderate antibacterial |
| Compound B | Methyl at C6 | Strong antitubercular |
| This compound | Ethynyl at C3 & Nitro at C5 | Potentially high antimicrobial & anti-inflammatory |
Q & A
Q. Challenges :
- The nitro group’s electron-withdrawing nature can deactivate the pyridine ring, complicating subsequent coupling reactions.
- Ethynyl groups are prone to oxidation, necessitating anhydrous/oxygen-free conditions .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm amine protonation states. For example, the ethynyl proton appears as a singlet near δ 3.0–3.5 ppm .
- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond angles and intermolecular interactions .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .
How can computational chemistry predict the reactivity and electronic properties of this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at the 3-position .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility, aiding in understanding aggregation behavior in solution .
- Docking Studies : Models interactions with biological targets (e.g., enzymes), guiding rational drug design by identifying key binding residues .
How should researchers resolve contradictions between experimental data and computational predictions?
Q. Advanced
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values to identify discrepancies caused by solvent effects or crystal packing .
- Crystallographic Refinement : Use SHELX to re-examine X-ray data for potential twinning or disorder, which may distort bond-length measurements .
- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) and experimental conditions (e.g., temperature during nitration) .
What experimental design considerations are critical for studying the compound’s biological activity?
Q. Advanced
- Kinase Inhibition Assays :
- Toxicity Profiling : Employ cell viability assays (MTT/WST-1) and compare with structurally similar compounds to assess selectivity .
How does the electronic interplay between nitro and ethynyl groups influence the compound’s chemical behavior?
Q. Advanced
- Resonance Effects : The nitro group withdraws electron density via conjugation, polarizing the ethynyl moiety and enhancing its susceptibility to nucleophilic addition .
- Steric Interactions : Methyl and ethynyl groups at adjacent positions create steric hindrance, affecting regioselectivity in cross-coupling reactions. Computational models (e.g., NBO analysis) quantify these effects .
What strategies optimize yield and purity in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
